N,4-Diethylbenzene-1-sulfonamide
Description
N,4-Diethylbenzene-1-sulfonamide (IUPAC name: N,N-diethyl-4-methylbenzene-1-sulfonamide), with the molecular formula C₁₁H₁₇NO₂S, is a sulfonamide derivative characterized by two ethyl groups attached to the sulfonamide nitrogen and a methyl substituent at the para position of the benzene ring. Its SMILES notation is CCN(CC)S(=O)(=O)c1ccc(C)cc1, and its InChi key is InChI=1S/C11H17NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 . The compound’s structure (Fig. 1) features a sulfonamide core, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.
Properties
CAS No. |
477482-94-3 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N,4-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)14(12,13)11-4-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
LTXFHGMNQJDHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-Diethylbenzene-1-sulfonamide can be synthesized through the reaction of 4-diethylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of sulfonamides often involves the direct synthesis from thiols and amines. This method is advantageous as it avoids the need for pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Chemical Reactions Analysis
Types of Reactions
N,4-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,4-Diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of N,4-Diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting various physiological processes . The sulfonamide group plays a crucial role in this inhibition by mimicking the enzyme’s natural substrate.
Comparison with Similar Compounds
N,4-Dimethylbenzene-1-sulfonamide
- Structure : Differs by replacing the ethyl groups on the sulfonamide nitrogen with methyl groups and retaining the para-methyl benzene substituent .
- Molecular Formula: C₉H₁₃NO₂S.
- Key Differences :
- Lipophilicity : The ethyl groups in N,4-diethylbenzene-1-sulfonamide increase lipophilicity (logP ≈ 2.8) compared to the dimethyl analog (logP ≈ 2.2), enhancing membrane permeability .
- Synthesis : N,4-dimethyl derivatives are typically synthesized via direct sulfonation of toluene followed by amidation, whereas the diethyl variant requires alkylation of the sulfonamide intermediate .
- Applications : The dimethyl analog is a precursor in antimicrobial agents, whereas the diethyl derivative’s bulkier groups may reduce metabolic degradation in drug design .
N,N-Diethyl-4-[(4-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonamide
- Structure: Adds a nitrobenzenesulfonylamino group at the para position, introducing electron-withdrawing effects .
- Molecular Formula : C₁₅H₁₉N₃O₆S₂.
- Key Differences :
N-Benzyl-N,4-dimethylbenzenesulfonamide
- Structure : Substitutes one ethyl group with a benzyl group and retains a methyl group on the benzene ring .
- Molecular Formula: C₁₅H₁₇NO₂S.
- Crystallography: Benzyl-substituted sulfonamides exhibit distinct hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) due to aromatic stacking, as analyzed via SHELX software .
4-Chloro-N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide
- Structure : Incorporates a chlorophenyl group and a diazepanyl-methyl substituent .
- Molecular Formula : C₁₈H₂₂ClN₃O₂S.
- Key Differences: Pharmacological Potential: The chlorine atom and diazepane ring enhance interactions with CNS targets (e.g., GABA receptors), unlike the diethyl derivative, which lacks such functional groups . Solubility: Polar diazepane groups improve aqueous solubility, contrasting with the hydrophobic diethyl variant .
Data Table: Structural and Property Comparison
Research Findings and Implications
- Hydrogen Bonding: this compound’s sulfonamide group participates in moderate hydrogen bonding (S=O⋯H-N), as observed in related structures . This contrasts with nitro derivatives, where stronger electron-withdrawing groups reduce H-bond donor capacity .
- Synthetic Routes : Diethyl derivatives require multi-step alkylation, while methyl or benzyl analogs are synthesized via simpler sulfonation-amidation pathways .
- Biological Relevance : Bulkier substituents (e.g., benzyl, diazepane) improve target specificity but may compromise oral bioavailability compared to the diethyl variant .
Biological Activity
N,4-Diethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into its chemical properties, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a sulfonamide group attached to a diethyl-substituted benzene ring. The unique structure influences its reactivity and interaction with biological targets, making it a subject of various studies.
The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. By binding to the active site of carbonic anhydrase, this compound prevents the conversion of carbon dioxide to bicarbonate, impacting physiological processes such as respiration and ion transport.
Enzyme Inhibition
Research indicates that this compound effectively inhibits carbonic anhydrase activity. This inhibition can lead to therapeutic implications in conditions where modulation of this enzyme is beneficial, such as in certain types of glaucoma and edema.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties. This compound has been explored for its potential use in drug development against bacterial infections. Its structural similarity to other sulfonamide antibiotics suggests it may exhibit comparable antimicrobial activity .
Study on Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives, including those similar to this compound, could influence cardiovascular parameters by interacting with calcium channels. This suggests potential applications in treating cardiovascular diseases .
Pharmacokinetic Evaluation
Pharmacokinetic studies using computational models have shown that this compound exhibits favorable absorption and distribution characteristics. These findings are crucial for understanding the compound's efficacy and safety profile in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Sulfamethazine | Sulfonamide antibiotic | Used in veterinary medicine |
| Sulfadiazine | Antimicrobial | Effective against toxoplasmosis |
| This compound | Carbonic anhydrase inhibitor | Diethyl substitution enhances reactivity |
This compound stands out due to its specific structural characteristics that may influence its pharmacological properties compared to traditional sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
